molecular formula C13H15BrN2O B580327 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-96-0

3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Cat. No.: B580327
CAS No.: 1272755-96-0
M. Wt: 295.18
InChI Key: WREOJUBLVKJJME-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1,4-diazaspiro[44]nonan-2-one is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and a diazaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one typically involves a multi-step process. One common method includes the reaction of 2-bromobenzylamine with cyclohexanone in the presence of a base to form an intermediate, which is then cyclized to produce the spirocyclic structure. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with various biological systems and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,4-diazaspiro[4.4]nonan-2-one: Lacks the bromine atom, which may affect its reactivity and binding properties.

    3-(4-Methoxyphenyl)-1,4-diazaspiro[4.4]nonan-2-one: Contains a methoxy group instead of a bromine atom, leading to different electronic and steric effects.

Uniqueness

3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with specific targets.

Properties

IUPAC Name

2-(2-bromophenyl)-1,4-diazaspiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c14-10-6-2-1-5-9(10)11-12(17)16-13(15-11)7-3-4-8-13/h1-2,5-6,11,15H,3-4,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREOJUBLVKJJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(C(=O)N2)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849466, DTXSID901228834
Record name 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-96-0, 1219331-78-8
Record name 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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